3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 1105248-45-0
VCID: VC6592020
InChI: InChI=1S/C17H21F3N4O3S/c1-22-15(13-6-8-23(9-7-13)28(2,26)27)21-24(16(22)25)11-12-4-3-5-14(10-12)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
SMILES: CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C
Molecular Formula: C17H21F3N4O3S
Molecular Weight: 418.44

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 1105248-45-0

Cat. No.: VC6592020

Molecular Formula: C17H21F3N4O3S

Molecular Weight: 418.44

* For research use only. Not for human or veterinary use.

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one - 1105248-45-0

Specification

CAS No. 1105248-45-0
Molecular Formula C17H21F3N4O3S
Molecular Weight 418.44
IUPAC Name 4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Standard InChI InChI=1S/C17H21F3N4O3S/c1-22-15(13-6-8-23(9-7-13)28(2,26)27)21-24(16(22)25)11-12-4-3-5-14(10-12)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
Standard InChI Key ZCOCNHNEDIILCC-UHFFFAOYSA-N
SMILES CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one core, a partially saturated triazole ring system known for enhanced stability compared to fully unsaturated analogs . Key substituents include:

  • 1-Methanesulfonylpiperidin-4-yl group: Introduces a sulfonamide-containing piperidine moiety, likely influencing solubility and target binding through hydrogen-bonding interactions.

  • 4-Methyl group: Provides steric bulk that may modulate pharmacokinetic properties.

  • 3-(Trifluoromethyl)phenylmethyl group: The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic resistance, a common strategy in drug design .

Table 1: Critical Structural Attributes

FeatureRole/ImpactAnalogous Compounds
Triazolone coreHydrogen-bond acceptor; metabolic stabilityAprepitant derivatives
CF3-phenylmethylLipophilicity enhancementVWR 1443291-23-3
MethanesulfonylpiperidinylSolubility modulation; target engagementPMC 6149130 analogs

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through sequential functionalization:

  • Triazolone ring formation: Cyclocondensation of hydrazine derivatives with carbonyl precursors, as demonstrated in dihydrotriazolone syntheses .

  • Piperidine sulfonylation: Methanesulfonyl chloride reaction with 4-aminopiperidine intermediates under basic conditions.

  • N-Alkylation: Introduction of the 3-(trifluoromethyl)benzyl group via alkyl halides or Mitsunobu reactions .

Catalytic Strategies

Copper-mediated azide-alkyne cycloaddition (CuAAC) could construct the triazole ring, though the dihydro structure may require alternative approaches like thermal cyclization of semicarbazides . Recent advances in flow chemistry using immobilized catalysts (e.g., Amberlyst A-21) suggest routes to improve yield and purity .

Table 2: Synthetic Yield Optimization

StepMethodYield RangeKey Parameters
Triazolone formationHydrazine-carbonyl cyclization65–80%Temp: 80–100°C; Time: 12–24h
SulfonylationCH3SO2Cl, DCM, Et3N85–92%0°C → RT, 4h
N-AlkylationK2CO3, DMF, 80°C70–78%Benzyl bromide equivalents: 1.2

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 1700–1720 cm⁻¹ (C=O stretch), 1350–1370 cm⁻¹ (S=O symmetric), and 1120–1140 cm⁻¹ (CF3) .

  • NMR:

    • ¹H: δ 2.8–3.2 ppm (piperidine CH2), δ 4.5–4.7 ppm (N-CH2-CF3), δ 7.4–7.6 ppm (aromatic protons).

    • ¹³C: 160–162 ppm (triazolone C=O), 120–125 ppm (q, J = 320 Hz, CF3) .

Solubility and Stability

  • LogP: Predicted ≈2.8 (Trifluoromethyl group offsets sulfonamide hydrophilicity).

  • Aqueous solubility: <1 mg/mL at pH 7.4, improving under acidic conditions due to sulfonamide protonation.

  • Thermal stability: Decomposition >200°C based on analogs .

Pharmacological Profile and Target Prediction

Putative Mechanisms

The structural motifs suggest multiple target hypotheses:

  • Kinase inhibition: Triazolones often bind ATP pockets (e.g., PIM-1 kinase) .

  • GPCR modulation: Piperidine sulfonamides frequently target serotonin or dopamine receptors.

  • Antimicrobial activity: CF3 groups enhance membrane penetration against Gram-positive pathogens .

In Silico ADMET Profiling

ParameterPredictionRationale
CYP3A4 inhibitionHigh likelihoodSulfonamide-P450 interactions
Blood-brain barrierModerate penetrationLogP ~3; MW <500
hERG inhibitionLow riskLack of basic amine at physiological pH

Comparative Analysis with Structural Analogs

Table 3: Benchmarking Against Known Triazolones

CompoundStructural DifferencesBioactivity
Aprepitant Morpholine vs. piperidineNK1 antagonist (FDA-approved)
PMC 6149130 Compound 2 Phenylacetyl vs. CF3-benzylAntioxidant (IC50 12 μM DPPH)
VWR 1443291-23-3 Acetyl vs. sulfonamideFluorescent probe candidate

Industrial and Research Applications

Drug Development

  • Oncology: Triazolones show CDK4/6 inhibition potential.

  • Neurology: Piperidine sulfonamides are explored for Alzheimer’s disease (BACE1 inhibition).

Material Science

The CF3 group’s electron-withdrawing nature makes derivatives candidates for:

  • Liquid crystal matrices

  • Organic semiconductor dopants

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator